N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]thiophene-3-carboxamide
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Overview
Description
N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]thiophene-3-carboxamide is a complex organic compound featuring a thiophene ring, a furan ring, and a carboxamide group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. The presence of both thiophene and furan rings suggests it may exhibit unique electronic properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is:
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with a dehydrating agent.
Thiophene Ring Synthesis: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Coupling of Rings: The furan and thiophene rings are then coupled through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate catalysts and conditions.
Introduction of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalytic processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and furan rings, leading to the formation of sulfoxides or sulfones and furanones, respectively.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and furan rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium/Grignard reagents (for nucleophilic substitution) are employed.
Major Products
Oxidation: Sulfoxides, sulfones, and furanones.
Reduction: Amines.
Substitution: Various substituted thiophene and furan derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]thiophene-3-carboxamide is studied for its electronic properties, making it a candidate for organic semiconductors and conductive polymers.
Biology and Medicine
The compound’s structure suggests potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties. It can be used as a lead compound in drug discovery programs targeting various diseases.
Industry
In industry, this compound can be utilized in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices due to its unique electronic properties.
Mechanism of Action
The mechanism of action of N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene and furan rings can interact with biological macromolecules through π-π stacking, hydrogen bonding, and hydrophobic interactions, modulating the activity of these targets and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: Lacks the furan ring, making it less versatile in electronic applications.
Furan-2-carboxamide: Lacks the thiophene ring, which may reduce its biological activity.
N-[2-Hydroxyethyl]thiophene-3-carboxamide: Similar but lacks the furan ring, affecting its electronic properties.
Uniqueness
N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]thiophene-3-carboxamide is unique due to the combination of thiophene and furan rings, which confer distinct electronic and biological properties, making it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S2/c17-11(8-16-15(18)10-5-7-20-9-10)12-3-4-13(19-12)14-2-1-6-21-14/h1-7,9,11,17H,8H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBANYUOJYSDEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(O2)C(CNC(=O)C3=CSC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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